molecular formula C24H21N3O6S2 B2809850 (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-39-1

(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2809850
CAS No.: 865248-39-1
M. Wt: 511.57
InChI Key: BRUXNWNMLWKTBV-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazole , a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . It has an ethyl acetate group, a phenoxybenzoyl group, and a sulfamoyl group attached to the benzo[d]thiazole core.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazole derivatives are often synthesized through reactions involving arylhydrazines . For example, benzo[d]thiazole-2(3H)-ones have been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Convenient Synthesis of Ethyl Carboxylate Derivatives: Research by Mohamed (2021) describes a synthesis method for ethyl carboxylate derivatives, showcasing the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This methodology highlights the versatility of thiazolyl compounds in synthesizing complex molecules, which might include compounds similar to the one you are interested in (Mohamed, 2021).
  • Efficient Synthesis of Novel Compounds: Nassiri and Milani (2020) developed a series of novel compounds through the reactions involving benzothiazole derivatives, which underscores the potential for creating diverse and biologically active molecules starting from thiazole and benzothiazole frameworks (Nassiri & Milani, 2020).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Activities: Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against various bacterial and fungal strains. This suggests that thiazolyl compounds, by extension, could be explored for their antimicrobial properties, possibly including derivatives like (Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Wardkhan et al., 2008).

Chemical Transformations and Derivatives

  • Synthesis of Schiff Base Ligands: Vinusha et al. (2015) reported the synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands with antimicrobial activity. This study demonstrates the utility of thiazole derivatives in synthesizing compounds with potential biological activities, which may relate to the broader applications of this compound (Vinusha et al., 2015).

Properties

IUPAC Name

ethyl 2-[2-(2-phenoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S2/c1-2-32-22(28)15-27-19-13-12-17(35(25,30)31)14-21(19)34-24(27)26-23(29)18-10-6-7-11-20(18)33-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUXNWNMLWKTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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